N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide
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Overview
Description
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide is a complex organic compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the phenyl and butanamide groups. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, showing activity against bacterial and viral pathogens.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Agricultural Chemistry: It has been studied for its nematicidal and antifungal activities, making it a candidate for use in crop protection.
Mechanism of Action
The mechanism of action of N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens. For example, it can act as an inhibitor of bacterial enzymes or viral replication proteins . In materials science, its electronic properties are exploited to enhance the performance of electronic devices .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 5-phenyl-1,2,4-oxadiazole and 3-(4-(4-(1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)phenol share similar structural features and applications.
Benzothiazole Derivatives: Compounds containing benzothiazole rings also exhibit similar electronic properties and are used in similar applications.
Uniqueness
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide is unique due to the specific arrangement of its functional groups, which confer distinct electronic and biological properties. Its combination of the oxadiazole ring with phenyl and butanamide groups enhances its versatility in various applications .
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C18H17N3O2/c1-2-6-16(22)19-15-11-9-14(10-12-15)18-20-17(21-23-18)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3,(H,19,22) |
InChI Key |
ZZFJUOCBSRSOKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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